1-(2-Chloro-4-fluorophenyl)cyclobutanamine

Description

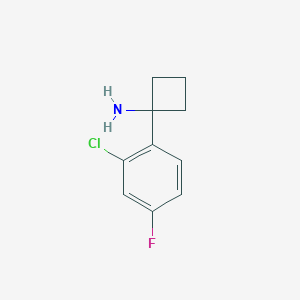

1-(2-Chloro-4-fluorophenyl)cyclobutanamine is a substituted cyclobutanamine featuring a phenyl ring with chlorine and fluorine substituents at the 2- and 4-positions, respectively. The cyclobutane ring confers steric rigidity, while the halogen substituents enhance electronic interactions with biological targets, such as enzymes or receptors, through electron-withdrawing effects .

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

1-(2-chloro-4-fluorophenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C10H11ClFN/c11-9-6-7(12)2-3-8(9)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |

InChI Key |

YYYZLHPFGPNBKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=C(C=C(C=C2)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Chloro-4-fluorophenyl)cyclobutanamine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(2-Chloro-4-fluorophenyl)cyclobutanamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)cyclobutanamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in studies to understand the interactions between small molecules and biological targets.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. In general, it may interact with enzymes, receptors, or other proteins to exert its effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Variations in Halogen Substitution

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Features |

|---|---|---|---|---|

| 1-(3-Chloro-4-fluorophenyl)cyclobutanamine | 79005003 | C₁₀H₁₁ClFN | 3-Cl, 4-F | Enhanced receptor binding due to para-fluorine; moderate stability |

| 1-(2-Chloro-4-fluorophenyl)cyclobutanamine* | - | C₁₀H₁₁ClFN | 2-Cl, 4-F | Predicted stronger steric hindrance at ortho-Cl; potential for unique target interactions |

| 1-(4-Bromo-2-fluorophenyl)cyclobutanamine | - | C₁₀H₁₁BrFN | 4-Br, 2-F | Bromine’s larger atomic radius increases lipophilicity; slower metabolism |

| 1-(3,5-Difluorophenyl)cyclobutanamine | - | C₁₀H₁₀F₂N | 3-F, 5-F | Dual fluorine substitutions enhance electron-withdrawing effects and metabolic stability |

Key Observations :

- Halogen Type : Bromine substituents (e.g., in 1-(4-Bromo-2-fluorophenyl)cyclobutanamine) increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Fluorine Effects : Para-fluorine (4-F) optimizes electronic interactions with aromatic residues in target proteins, as seen in 1-(3-Chloro-4-fluorophenyl)cyclobutanamine .

Ring Size and Functional Group Modifications

| Compound Name | Core Structure | Unique Feature | Biological Impact |

|---|---|---|---|

| This compound | Cyclobutane | Compact ring; high strain | Potential for selective receptor modulation |

| 1-(4-Fluorophenyl)cyclopentanamine | Cyclopentane | Larger ring; reduced strain | Lower binding affinity but improved solubility |

| N-[(4-Bromo-2-fluorophenyl)methyl]cyclobutanamine | Cyclobutane + benzyl | Extended conjugation via benzyl group | Broader enzyme inhibition profiles |

Key Observations :

- Cyclobutane vs. Cyclopentane : The smaller cyclobutane ring increases molecular rigidity, favoring interactions with deep binding pockets, whereas cyclopentane derivatives exhibit greater conformational flexibility .

- Benzylamine Derivatives : Compounds like N-[(4-Bromo-2-fluorophenyl)methyl]cyclobutanamine show extended π-π stacking capabilities, enhancing interactions with aromatic residues in enzymes .

Research Findings and Trends

- Enzyme Inhibition: 1-(3-Chloro-4-fluorophenyl)cyclobutanamine exhibits inhibitory activity against monoamine oxidases (MAOs), likely due to halogen-mediated electron effects .

- Metabolic Stability : Difluorinated analogs (e.g., 1-(3,5-Difluorophenyl)cyclobutanamine) demonstrate prolonged half-lives due to reduced cytochrome P450 metabolism .

Biological Activity

1-(2-Chloro-4-fluorophenyl)cyclobutanamine is a chemical compound characterized by a cyclobutane ring attached to a phenyl group that contains both chlorine and fluorine substituents. This unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

Molecular Structure and Properties

- Molecular Formula : C10H11ClF

- Molecular Weight : Approximately 188.65 g/mol

- Structural Features :

- Cyclobutane core

- Substituted phenyl ring with chlorine and fluorine atoms

The presence of halogen atoms in its structure is believed to enhance its reactivity and biological interactions, influencing its pharmacokinetic properties and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The halogen substituents may enhance binding affinity, potentially modulating the activity of these biological targets.

Research indicates that similar compounds have exhibited various pharmacological effects, including:

- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth.

- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation through modulation of inflammatory pathways.

- Antimicrobial Properties : There is ongoing investigation into the antimicrobial potential of halogenated phenyl compounds.

Study 1: Antitumor Activity

A recent study investigated the effects of halogenated cyclobutanamines on cancer cell lines. The results indicated that:

- Cell Line Tested : MV4-11 (acute myeloid leukemia)

- Inhibition Rate : Compounds similar to this compound demonstrated significant inhibition of cell proliferation with an EC50 ranging from 150 nM to 300 nM.

This suggests potential utility in developing targeted cancer therapies.

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of cyclobutanamines. Key findings included:

- Model Used : Lipopolysaccharide (LPS)-induced inflammation in murine macrophages.

- Results : Treatment with the compound led to a reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) by approximately 40%.

These findings support further exploration of this compound as a therapeutic agent for inflammatory diseases.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C10H11ClF | Antitumor, anti-inflammatory |

| 1-(2-Chloro-6-fluorophenyl)cyclobutanamine | C10H11ClF | Potential antimicrobial properties |

| N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine | C10H11BrF | Antimicrobial, antiviral |

This table illustrates the biological activities associated with structurally similar compounds, highlighting the potential for diverse therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.